molecular formula C10H22Cl2N2 B2465948 1-Cyclopentyl-2-methylpiperazine dihydrochloride CAS No. 2126160-82-3

1-Cyclopentyl-2-methylpiperazine dihydrochloride

Cat. No. B2465948
CAS RN: 2126160-82-3
M. Wt: 241.2
InChI Key: ZVDXPWGTFOURAX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C10H21ClN2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 33 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . A key step includes the aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.2 . It is a powder at room temperature .

Scientific Research Applications

Anticancer Activity

1-Cyclopentyl-2-methylpiperazine dihydrochloride, as part of compounds like 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), has demonstrated significant anticancer activity. A study exploring the metabolism of TM208 in rat bile found that TM208 is extensively metabolized, with various metabolites identified, indicating its complex interactions in biological systems (Jiang et al., 2007).

Supramolecular Architecture

Research on 1-methylpiperazine has shown its ability to form multi-component hydrogen-bonding salts with aromatic carboxylic acids. These salts demonstrate unique three-dimensional supramolecular architectures, significant in the development of novel molecular structures (Yu et al., 2015).

Enzymatic and Molecular Function

This compound, as a component in various compounds, has shown effects on vestibular function and has been investigated for its role in biochemical pathways. These studies provide insights into the molecular and physiological functions of these compounds (Gutner et al., 1954).

Synthesis and Chemical Reactions

The compound has been used in the synthesis of various chemicals, demonstrating its versatility in chemical reactions. Studies have explored its role in the preparation of other significant compounds, highlighting its utility in chemical synthesis (Kushakova et al., 2004).

Antibacterial Applications

In the realm of antibacterial agents, derivatives of this compound have shown promising results. The synthesis of these agents demonstrates the potential of this compound in developing new antibacterial treatments (Uno et al., 1989).

Role in Crystal Structures

The compound has been instrumental in the study of crystal structures, contributing to a better understanding of molecular arrangements and interactions. This is crucial in the development of new materials and drugs (Ozbey et al., 2001).

Safety and Hazards

The safety information for 1-Cyclopentyl-2-methylpiperazine dihydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-cyclopentyl-2-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9-8-11-6-7-12(9)10-4-2-3-5-10;;/h9-11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDXPWGTFOURAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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